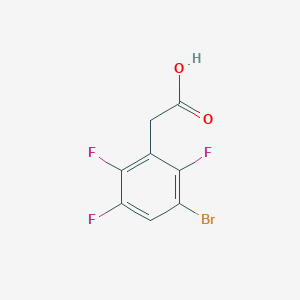

3-Bromo-2,5,6-trifluorophenylacetic acid

Description

Properties

IUPAC Name |

2-(3-bromo-2,5,6-trifluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c9-4-2-5(10)8(12)3(7(4)11)1-6(13)14/h2H,1H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMCDTNWQPFPOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)CC(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Structural Representation of 3 Bromo 2,5,6 Trifluorophenylacetic Acid

Systematic IUPAC Naming Considerations

The IUPAC name for this compound is derived by treating it as a substituted derivative of acetic acid. The parent structure is acetic acid, which has a two-carbon chain with a carboxylic acid functional group. A phenyl group attached to the second carbon of the acetic acid makes it phenylacetic acid.

The phenyl ring itself is substituted with four halogen atoms: one bromine and three fluorine atoms. To assign the locants (numerical positions) for these substituents, the carbon atom of the phenyl ring attached to the acetic acid moiety is designated as position 1. The ring is then numbered to give the substituents the lowest possible set of numbers. Following this rule, the substituents are located at positions 2, 3, 5, and 6.

The substituents are then listed in alphabetical order: bromo followed by trifluoro. Therefore, the systematic IUPAC name is 2-(3-Bromo-2,5,6-trifluorophenyl)acetic acid . However, it is commonly referred to as 3-Bromo-2,5,6-trifluorophenylacetic acid, where the numbering of the phenyl ring is implicitly understood to start from the point of attachment to the acetic acid group. For clarity and adherence to strict IUPAC rules, the "2-" prefix is essential to indicate the point of attachment of the substituted phenyl group to the acetic acid backbone. jove.comuobabylon.edu.iqucalgary.cascribd.com

The numbering priority of the substituents on the benzene (B151609) ring is determined by the point of attachment of the principal functional group, which in this case is the acetic acid moiety. ucalgary.caucalgary.calibretexts.org The substituents are then numbered to give the lowest possible locants, and they are cited alphabetically in the name. jove.comuobabylon.edu.iq

Isomeric Diversity within Bromotrifluorophenylacetic Acids

The substitution pattern on the phenyl ring of bromotrifluorophenylacetic acid allows for a significant number of constitutional isomers. These isomers share the same molecular formula but differ in the arrangement of the bromine and three fluorine atoms on the benzene ring.

Positional isomers arise from the different possible placements of the four halogen substituents on the five available positions of the phenylacetic acid ring. The number of possible isomers is extensive. The table below illustrates a selection of these positional isomers to highlight the structural diversity within this compound class. Each isomer will exhibit unique physical and chemical properties due to the different electronic and steric environments created by the specific arrangement of the substituents. spectroscopyonline.com

| Isomer Name | Substituent Positions |

|---|---|

| 2-Bromo-3,4,5-trifluorophenylacetic acid | Br at C2; F at C3, C4, C5 |

| 2-Bromo-3,4,6-trifluorophenylacetic acid | Br at C2; F at C3, C4, C6 |

| 3-Bromo-2,4,5-trifluorophenylacetic acid | Br at C3; F at C2, C4, C5 |

| 4-Bromo-2,3,5-trifluorophenylacetic acid | Br at C4; F at C2, C3, C5 |

| 4-Bromo-2,3,6-trifluorophenylacetic acid | Br at C4; F at C2, C3, C6 |

Stereoisomerism refers to compounds with the same molecular formula and sequence of bonded atoms but different three-dimensional orientations of their atoms in space. google.com For a substituted phenylacetic acid to exhibit chirality, the α-carbon (the carbon atom of the acetic acid moiety attached to the phenyl ring) must be a stereocenter. A stereocenter is a carbon atom that is bonded to four different groups.

In the case of This compound , the α-carbon is bonded to:

The 3-Bromo-2,5,6-trifluorophenyl group

A carboxylic acid group (-COOH)

Two hydrogen atoms

Since the α-carbon is bonded to two identical hydrogen atoms, it is not a stereocenter, and therefore, This compound is an achiral molecule and does not have enantiomers.

However, if one of the hydrogen atoms on the α-carbon were to be replaced by another group (for example, a hydroxyl or an alkyl group), the α-carbon would become a stereocenter, and the resulting compound would be chiral, existing as a pair of enantiomers. Many α-substituted phenylacetic acid derivatives are indeed chiral and have significant applications, particularly in the pharmaceutical industry. nih.govresearchgate.net The resolution of racemic mixtures of such chiral phenylacetic acids is a critical process in the synthesis of enantiomerically pure drugs. google.com

Reactivity and Mechanistic Investigations of 3 Bromo 2,5,6 Trifluorophenylacetic Acid

Reactivity of the Carboxylic Acid Moiety in Derivatization Reactions

The carboxylic acid group of 3-bromo-2,5,6-trifluorophenylacetic acid is expected to undergo standard derivatization reactions to form esters, amides, and other related compounds. The reactivity of this moiety is influenced by the steric hindrance and the electronic effects of the bulky, electron-withdrawing 3-bromo-2,5,6-trifluorophenyl group.

Standard esterification procedures, such as the Fischer-Speier esterification involving an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), are expected to proceed, although potentially at a slower rate compared to less sterically hindered carboxylic acids. The use of more potent coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), in the presence of a base, can facilitate the formation of esters and amides under milder conditions.

Amide synthesis can be achieved by converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride can then be reacted with a primary or secondary amine to yield the corresponding amide. Direct amidation using coupling agents is also a viable and often preferred method to avoid the harsh conditions of acyl chloride formation.

| Reaction Type | Reagents | Expected Product | General Observations for Sterically Hindered Acids |

|---|---|---|---|

| Esterification | ROH, H₂SO₄ (catalyst) | 3-Bromo-2,5,6-trifluorophenylacetate ester | Requires elevated temperatures and longer reaction times. |

| Esterification | ROH, DCC, DMAP | 3-Bromo-2,5,6-trifluorophenylacetate ester | Milder conditions, improved yields. |

| Amide Formation | 1. SOCl₂ or (COCl)₂ 2. R₂NH | N-substituted-2-(3-bromo-2,5,6-trifluorophenyl)acetamide | Two-step process, generally high yielding. |

| Amide Formation | R₂NH, HATU, DIPEA | N-substituted-2-(3-bromo-2,5,6-trifluorophenyl)acetamide | One-pot reaction, good for sensitive substrates. |

Reactivity of the Halogenated Aromatic Nucleus

The reactivity of the aromatic ring in this compound is dominated by the presence of multiple halogen substituents, which significantly deactivates the ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution.

Influence of Fluorine Substituents on Aromatic Reactivity

The three fluorine atoms on the phenyl ring are strongly electron-withdrawing due to their high electronegativity. This inductive effect drastically reduces the electron density of the aromatic π-system, making electrophilic attack highly unfavorable. Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAᵣ). The fluorine atoms, particularly those ortho and para to a potential leaving group, can stabilize the negative charge in the Meisenheimer complex intermediate formed during an SNAᵣ reaction.

Role of Bromine in Directed Functionalization

The bromine atom serves two primary roles in the functionalization of the aromatic nucleus. Firstly, it can act as a leaving group in nucleophilic aromatic substitution reactions, although fluorine is often a better leaving group in activated systems. Secondly, and more significantly, the carbon-bromine bond provides a handle for various palladium-catalyzed cross-coupling reactions. Reactions such as Suzuki, Heck, and Sonogashira couplings are expected to proceed at this position, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The bromine atom directs metallation to the ortho position when strong bases like lithium diisopropylamide (LDA) are used, enabling further functionalization at that site.

| Reaction Type | Reagents | Position of Reactivity | Expected Product |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAᵣ) | Nu⁻ (e.g., RO⁻, R₂N⁻) | Position of a halogen (likely F) | Substitution of a halogen by the nucleophile. |

| Suzuki Coupling | Ar'B(OH)₂, Pd catalyst, base | Position of Br | Formation of a biaryl compound. |

| Heck Coupling | Alkene, Pd catalyst, base | Position of Br | Formation of a substituted alkene. |

| Directed Ortho-metallation | LDA, then an electrophile (E⁺) | Ortho to Br | Introduction of an electrophile ortho to the bromine. |

Elucidation of Reaction Mechanisms

While specific mechanistic studies on this compound are not available, the mechanisms of its reactions can be inferred from related systems.

Pathways of Regio-Isomerization in Related Systems

In polyhalogenated aromatic systems, regio-isomerization can occur under harsh reaction conditions, such as high temperatures or the presence of strong bases. For instance, in nucleophilic aromatic substitution reactions, the initial attack of a nucleophile can sometimes lead to the formation of a mixture of regioisomers, although the high degree of substitution in this compound might limit such possibilities. In palladium-catalyzed reactions, the regioselectivity is generally high and dictated by the position of the bromine atom.

Role of Catalysts and Bases in Reaction Control

Catalysts and bases play a crucial role in controlling the outcome of reactions involving this compound.

In Carboxylic Acid Derivatization: Acid catalysts protonate the carbonyl oxygen, activating the carboxylic acid towards nucleophilic attack by an alcohol. In coupling reactions, bases are used to deprotonate the carboxylic acid, forming a carboxylate anion that is more reactive, and also to neutralize any acidic byproducts.

In Palladium-Catalyzed Cross-Coupling: The choice of palladium catalyst (specifically the ligand) and the base is critical for the efficiency and selectivity of the reaction. The ligand influences the stability and reactivity of the palladium complex, while the base is essential for the transmetallation step in Suzuki couplings and for regenerating the active catalyst in Heck reactions.

In Nucleophilic Aromatic Substitution: The strength of the base can influence the rate of reaction by affecting the concentration of the active nucleophile. In some cases, the base can also influence the regioselectivity of the substitution.

The interplay of these factors allows for a degree of control over the reactivity of this compound, enabling its transformation into a variety of more complex molecules.

Research Findings on the Stability and Degradation of this compound Remain Undocumented in Publicly Available Literature

A comprehensive review of scientific databases and scholarly articles reveals a significant gap in the documented research concerning the chemical stability and degradation pathways of this compound. Despite its availability from chemical suppliers, in-depth studies detailing its reactivity, behavior under various environmental conditions, and mechanistic breakdown are not present in the public domain.

Efforts to locate specific data on the thermal, photochemical, or hydrolytic stability of this compound have been unsuccessful. Consequently, there is no available information to construct a detailed analysis of its degradation pathways, potential breakdown products, or the kinetics of these processes. The scientific community has yet to publish research that would provide the necessary experimental data for a thorough discussion on this particular compound.

While general principles of organic chemistry can offer theoretical insights into the potential reactivity of the molecule—given the presence of a carboxylic acid group, a bromine atom, and a trifluorinated phenyl ring—any such discussion would be purely speculative without empirical evidence. The stability of the carbon-bromine and carbon-fluorine bonds, as well as the influence of the acetic acid side chain on the aromatic ring's reactivity, would be key areas for future investigation.

For context, related research on other halogenated phenylacetic acids has been conducted. However, direct extrapolation of these findings to this compound would be inappropriate without specific studies, as the unique substitution pattern of the fluorine and bromine atoms on the phenyl ring is expected to significantly influence its chemical properties.

Derivatives and Structural Analogs of 3 Bromo 2,5,6 Trifluorophenylacetic Acid

Synthesis and Structural Characterization of Substituted Fluorophenylacetic Acids

The synthesis of substituted fluorophenylacetic acids is a multi-step process that often begins with appropriately substituted benzene (B151609) rings. A common strategy involves the construction of the acetic acid side chain on a pre-functionalized aromatic core. For instance, the synthesis of 2,4,5-trifluorophenylacetic acid, a key intermediate for the antidiabetic drug sitagliptin, can be achieved through various pathways. googleapis.comchemicalbook.com

One documented method starts from 1,2,4-trifluorobenzene. google.com The process can involve a Friedel-Crafts reaction with chloroacetyl chloride to form 2-chloro-1-(2,4,5-trifluorophenyl)ethanone, which is then converted to the final phenylacetic acid. google.com Another versatile approach begins with 2,4,5-trifluoronitrobenzene, which undergoes condensation with diethyl malonate. google.com This is followed by a sequence of hydrolysis, decarboxylation, nitro group reduction to an amine, and finally a diazotization-fluorination reaction to yield the target acid. google.com These multi-step syntheses allow for the controlled introduction of substituents onto the aromatic ring.

Nucleophilic aromatic substitution (SNAr) is another powerful technique, particularly for highly fluorinated systems. The strong electron-withdrawing nature of fluorine atoms activates the aromatic ring towards attack by nucleophiles, allowing for the substitution of a fluorine atom with other groups. nih.govbeilstein-journals.orgmdpi.commdpi.com This method is instrumental in creating a wide array of derivatives.

Once synthesized, the structural characterization of these compounds is crucial for confirming their identity and purity. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H, 13C, and 19F NMR are indispensable tools. 1H NMR confirms the presence and connectivity of protons in the acetic acid moiety and on the aromatic ring. nih.govchemicalbook.com 13C NMR provides information about the carbon skeleton. nih.gov For fluorinated compounds, 19F NMR is particularly diagnostic, as the chemical shifts and coupling constants of the fluorine atoms are highly sensitive to their environment and substitution pattern on the ring. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. researchgate.net The characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations are typically prominent in the spectra of these molecules.

Mass Spectrometry (MS) : MS provides information on the molecular weight and fragmentation pattern, confirming the molecular formula of the synthesized compound.

X-Ray Crystallography : For crystalline solids, single-crystal X-ray diffraction provides unambiguous determination of the molecular structure, including bond lengths, bond angles, and the three-dimensional arrangement of atoms. nih.govnih.gov

The following table summarizes common synthetic strategies for creating substituted fluorophenylacetic acids.

| Synthetic Strategy | Starting Material Example | Key Transformations | Product Example |

| Side-chain construction | 1,2,4-Trifluorobenzene | Friedel-Crafts acylation, subsequent conversions | 2,4,5-Trifluorophenylacetic acid google.com |

| Ring functionalization & conversion | 2,4,5-Trifluoronitrobenzene | Malonate condensation, hydrolysis, reduction, diazotization | 2,4,5-Trifluorophenylacetic acid google.com |

| Reduction of Mandelic Acids | 2,4,5-Trifluoromandelic acid | Direct reduction of the benzylic hydroxyl group | 2,4,5-Trifluorophenylacetic acid googleapis.com |

Comparative Analysis of Isomeric Bromotrifluorophenylacetic Acids

For example, isomers with a halogen at the ortho-position (C2 or C6) to the acetic acid group may exhibit steric hindrance, potentially affecting the conformation of the side chain and its reactivity. The 1H and 13C NMR spectra would be distinct for each isomer due to the unique magnetic environments of each nucleus. Similarly, the 19F NMR spectrum for each isomer would display a unique set of signals with characteristic chemical shifts and spin-spin coupling patterns (19F-19F and 19F-1H couplings), serving as a fingerprint for that specific isomeric structure.

Studies on related isomeric compounds, such as (trifluoromethoxy)phenylboronic acids, demonstrate that the substituent position significantly influences properties like acidity. nih.gov The meta and para isomers were found to be more acidic than the parent phenylboronic acid due to the inductive effect of the -OCF3 group, illustrating how positional changes directly impact chemical characteristics. nih.gov A similar trend would be expected for bromotrifluorophenylacetic acids, where the cumulative electron-withdrawing effects of the halogens would increase the acidity of the carboxylic acid compared to unsubstituted phenylacetic acid.

The table below illustrates some of the potential isomers of bromotrifluorophenylacetic acid, highlighting their structural differences.

| Isomer Name | Substitution Pattern | Key Structural Features |

| 2-Bromo-3,4,5-trifluorophenylacetic acid | Br at C2; F at C3, C4, C5 | Bromine is ortho to the side chain. |

| 3-Bromo-2,4,5-trifluorophenylacetic acid | Br at C3; F at C2, C4, C5 | Fluorine is ortho to the side chain. |

| 4-Bromo-2,3,5-trifluorophenylacetic acid | Br at C4; F at C2, C3, C5 | Bromine is para to the side chain. |

| 3-Bromo-2,5,6-trifluorophenylacetic acid | Br at C3; F at C2, C5, C6 | Two fluorine atoms are ortho to the side chain. |

Exploration of Related Fluorinated Phenylacetic Acid Derivatives with Diverse Substitution Patterns

The core structure of fluorinated phenylacetic acid is a versatile building block for creating a wide range of derivatives with diverse substitution patterns. The reactivity of the fluorinated aromatic ring, especially in polyfluorinated systems, allows for the introduction of various functional groups through methods like nucleophilic aromatic substitution (SNAr). nih.govmdpi.com

For example, starting with a hexafluorobenzene (B1203771) ring, sequential SNAr reactions can be performed with different nucleophiles (e.g., alkoxides, amines, thiolates) to build complex, highly functionalized aromatic structures. nih.gov This step-wise approach allows for controlled and regioselective synthesis. The synthesis of fluorinated benzophenones, xanthones, and acridones from 1-bromo-2,4,5-trifluorobenzene (B152817) demonstrates the utility of these building blocks in accessing complex heterocyclic systems. nih.gov

The 2,4,5-trifluorophenylacetic acid scaffold itself is a precursor to numerous other compounds. It is famously used in the synthesis of sitagliptin, but also in the creation of EGFR/ErbB-2 kinase inhibitors and other potential dipeptidyl peptidase IV (DPP-IV) inhibitors. chemicalbook.com The synthesis often involves coupling the carboxylic acid group with various amine-containing molecules to form amides, extending the molecular complexity and targeting specific biological activities.

The strategic placement of fluorine atoms can significantly enhance the metabolic stability and binding affinity of drug candidates. Therefore, the synthesis of a library of fluorinated phenylacetic acid derivatives with varying substitution patterns is a common strategy in drug discovery programs.

The following table presents examples of related fluorinated phenylacetic acid derivatives and their precursors or applications.

| Compound Name | Substitution Pattern | Synthetic Precursor / Application |

| 2,4,5-Trifluorophenylacetic acid | F at C2, C4, C5 | Precursor for Sitagliptin, an antidiabetic drug. googleapis.comchemicalbook.com |

| 4-Fluorophenylacetic acid | F at C4 | Used as a building block in chemical synthesis. chemicalbook.com |

| 2,3,5-Trifluorophenylacetic acid | F at C2, C3, C5 | Related building block for medicinal chemistry. chemicalbook.com |

| Bis(2,4,5-trifluorophenyl)methanone | Two 2,4,5-trifluorophenyl groups | Intermediate for fluorinated xanthones and acridones via SNAr. nih.gov |

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromatic and Aliphatic Protons and Heteroatoms (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the electronic environment of other NMR-active nuclei within a molecule. For 3-Bromo-2,5,6-trifluorophenylacetic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for unambiguous structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show signals corresponding to the aliphatic methylene (B1212753) protons (-CH₂-) of the acetic acid moiety and the single aromatic proton on the phenyl ring. The methylene protons would likely appear as a singlet, with its chemical shift influenced by the adjacent electron-withdrawing carboxylic acid group and the substituted phenyl ring. The aromatic proton, being on a highly substituted and electron-deficient ring, would likely resonate at a downfield chemical shift and may exhibit coupling to the adjacent fluorine atoms, resulting in a complex multiplet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal distinct signals for each of the eight carbon atoms in the molecule. This includes the carbonyl carbon of the carboxylic acid, the methylene carbon, and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons would be significantly influenced by the attached bromine and fluorine substituents, with carbon atoms directly bonded to these electronegative halogens showing characteristic shifts and carbon-fluorine coupling patterns.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that would provide crucial information about the three fluorine atoms on the aromatic ring. Each fluorine atom would produce a distinct signal in the ¹⁹F NMR spectrum, and the chemical shifts and coupling constants (both F-F and F-H) would be invaluable for confirming their precise positions (2, 5, and 6) on the phenyl ring. The magnitude of the fluorine-fluorine coupling constants is dependent on the number of bonds separating the coupled nuclei, providing clear evidence for their relative substitution pattern.

Predicted NMR Data Summary This table is predictive and based on general principles of NMR spectroscopy for similar structures.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~10-12 | Broad Singlet | - | -COOH |

| ¹H | ~7.5-8.0 | Multiplet | J(H-F) | Aromatic CH |

| ¹H | ~3.8-4.2 | Singlet | - | -CH₂- |

| ¹³C | ~170-175 | Singlet | - | C=O |

| ¹³C | ~140-160 | Multiplets | J(C-F) | Aromatic C-F |

| ¹³C | ~110-130 | Multiplets | J(C-F), J(C-Br) | Aromatic C-Br, C-H, C-C |

| ¹³C | ~35-45 | Singlet | - | -CH₂- |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.

The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the exact mass of the compound (C₈H₄BrF₃O₂). A key feature would be the isotopic pattern of the molecular ion, which would exhibit two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), characteristic of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern would provide further structural evidence. Common fragmentation pathways for phenylacetic acids include the loss of the carboxylic acid group (-COOH) or carbon dioxide (-CO₂). The presence of the bromo- and trifluoro-substituted benzyl (B1604629) fragment would be a significant indicator of the compound's structure.

Expected Mass Spectrometry Fragments This table is predictive and based on common fragmentation patterns of phenylacetic acids.

| m/z Value | Possible Fragment |

|---|---|

| 268/270 | [C₈H₄BrF₃O₂]⁺ (Molecular Ion) |

| 223/225 | [C₈H₄BrF₃]⁺ (Loss of -COOH) |

| 144 | [C₇H₄F₃]⁺ (Loss of -COOH and Br) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of the carboxylic acid and the substituted aromatic ring.

Key expected absorption bands would include a broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A sharp and strong C=O (carbonyl) stretch would be observed around 1700-1725 cm⁻¹. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Strong absorption bands in the 1000-1300 cm⁻¹ range would be indicative of C-F stretching vibrations, and a C-Br stretch would be expected at lower wavenumbers, typically in the 500-650 cm⁻¹ region.

Characteristic Infrared Absorption Bands This table is predictive and based on typical IR frequencies for functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500-3300 | O-H Stretch (broad) | Carboxylic Acid |

| ~3100 | C-H Stretch | Aromatic |

| 1700-1725 | C=O Stretch | Carboxylic Acid |

| 1450-1600 | C=C Stretch | Aromatic |

| 1000-1300 | C-F Stretch | Aryl Fluoride (B91410) |

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC)

Chromatographic techniques are essential for the separation, identification, and quantification of components in a mixture, thereby assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for the analysis of non-volatile compounds like this compound.

A reversed-phase HPLC method would likely be developed for purity assessment. In this method, the compound would be passed through a nonpolar stationary phase (such as a C18 column) with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated). The retention time of the compound would be a characteristic property under specific chromatographic conditions.

By running a sample of this compound through the HPLC system and monitoring the eluent with a UV detector (as the aromatic ring will absorb UV light), a chromatogram would be generated. A single, sharp peak would indicate a high degree of purity. The presence of additional peaks would suggest the presence of impurities, which could be starting materials, byproducts, or degradation products. The area of the main peak relative to the total area of all peaks can be used to quantify the purity of the sample. For preparative applications, HPLC can also be used to isolate the pure compound from a mixture.

Typical HPLC Parameters for Analysis This table provides a hypothetical set of starting conditions for HPLC method development.

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

There are no specific studies detailing quantum chemical calculations for the geometry optimization or electronic property analysis of 3-Bromo-2,5,6-trifluorophenylacetic acid. In general, computational methods such as Density Functional Theory (DFT) would be employed to predict its three-dimensional structure, bond lengths, and bond angles. Such calculations would also provide insights into the electronic distribution, including dipole moment and molecular electrostatic potential maps, which are crucial for understanding its intermolecular interactions. However, without specific research, any data table on these properties would be purely hypothetical.

Theoretical Insights into Reaction Mechanisms and Pathways

Theoretical investigations into the reaction mechanisms and pathways involving this compound, including transition state analysis, have not been specifically reported. General principles of organic chemistry suggest that reactions could involve the carboxylic acid group, the bromine atom, or the fluorinated phenyl ring. For instance, theoretical studies could elucidate the mechanisms of nucleophilic substitution at the carbon bearing the bromine atom or electrophilic aromatic substitution on the ring, taking into account the activating or deactivating effects of the fluorine and acetic acid substituents. However, no specific transition state energies or reaction coordinates for this compound are documented.

Predictive Modeling of Reactivity and Selectivity

Predictive modeling studies focusing on the reactivity and selectivity of this compound are not available. Such studies would typically use quantitative structure-activity relationship (QSAR) models or other computational approaches to predict how the molecule would behave in various chemical reactions. These models would rely on calculated molecular descriptors to forecast its reactivity towards different reagents and the likely regioselectivity of its reactions. The absence of such studies means that any discussion of its predicted reactivity would be speculative and not based on specific research findings.

Strategic Applications in Advanced Organic Synthesis

Utility as a Key Intermediate in Pharmaceutical Synthesis

Precursor in the Synthesis of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors (e.g., Sitagliptin intermediates)

No available literature directly links 3-Bromo-2,5,6-trifluorophenylacetic acid to the synthesis of DPP-IV inhibitors. The primary precursor for Sitagliptin intermediates is 2,4,5-Trifluorophenylacetic acid.

Role in the Development of Quinolone Antibacterial Agents

No specific role for this compound in the development of quinolone antibacterial agents has been identified in the reviewed literature.

Contribution to the Synthesis of Biologically Active Scaffolds (e.g., anti-inflammatory agents)

There is no documented evidence of this compound being used to synthesize specific anti-inflammatory agents or other biologically active scaffolds.

Integration into Agrochemical Development as Fluorinated Building Blocks

While fluorinated compounds are essential in agrochemical development, no specific instances of this compound being utilized as a building block were found.

Contribution to Materials Science Applications (e.g., liquid crystals)

No applications of this compound in the field of materials science, including the development of liquid crystals, have been documented in the available resources.

Employment in Chiral Synthesis and Stereoselective Transformations

There is no specific information available regarding the use of this compound in chiral synthesis or stereoselective transformations.

Q & A

Basic: What are the standard synthetic routes for preparing 3-bromo-2,5,6-trifluorophenylacetic acid, and how can purity be optimized?

Synthesis typically involves halogenation of a fluorinated phenylacetic acid precursor. For example, bromination via electrophilic substitution using bromine or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃) can introduce the bromine substituent . Fluorination steps may require selective protection/deprotection strategies to avoid over-substitution. Purity optimization involves recrystallization (e.g., using ethanol/water mixtures) or chromatographic methods (HPLC with C18 columns) .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Key methods include:

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorine substitution patterns, while ¹H/¹³C NMR resolves the acetic acid moiety and bromine position .

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., Br/F signatures) .

- X-ray Crystallography : Resolves stereoelectronic effects of fluorine and bromine in solid-state structures .

Advanced: How can reaction conditions be optimized for coupling this compound with biomolecules?

Use Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd for Suzuki-Miyaura coupling). Fractional factorial designs can identify critical factors affecting yield and selectivity . Computational tools (e.g., density functional theory) predict steric/electronic barriers in cross-coupling reactions .

Advanced: What strategies mitigate impurities arising during the synthesis of halogenated phenylacetic acids?

- HPLC-MS Tracking : Identify byproducts (e.g., dehalogenated or over-fluorinated species) early in synthesis .

- Fluorous Tagging : Exploit fluorine’s unique polarity to separate intermediates via fluorous solid-phase extraction .

- Kinetic Control : Adjust reaction time/temperature to favor desired intermediates over thermodynamically stable impurities .

Advanced: How can computational modeling elucidate the reactivity of this compound in drug design?

- Quantum Chemical Calculations : Predict electrophilic/nucleophilic sites using Fukui indices or molecular electrostatic potential maps .

- Molecular Dynamics (MD) : Simulate interactions with target proteins (e.g., kinase inhibitors) to assess binding affinity and selectivity .

Advanced: How should researchers resolve contradictory data in fluorinated compound reactivity studies?

- Variable Isolation : Use DoE to test individual variables (e.g., solvent, catalyst) that may confound results .

- Cross-Validation : Compare multiple analytical techniques (e.g., NMR vs. X-ray) to confirm structural assignments .

- Meta-Analysis : Review literature on analogous compounds (e.g., 4-bromo-3-(trifluoromethyl)phenylacetic acid) to identify trends .

Basic: What are the stability considerations for storing this compound?

Store under inert atmosphere (argon) at 2–8°C to prevent hydrolysis of the acetic acid moiety or debromination. Light-sensitive samples require amber vials. Monitor stability via periodic HPLC analysis .

Advanced: How can transient interactions between fluorinated aryl compounds and proteins be studied experimentally?

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics in real-time .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding .

- Fluorescence Quenching : Track conformational changes in proteins upon ligand binding .

Notes on Methodological Rigor

- Data Tables : Use tables to compare reaction yields under varied conditions (e.g., DoE matrices) or NMR chemical shifts across solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.